An In-depth Technical Guide to 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) for Advanced Synthesis
An In-depth Technical Guide to 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) for Advanced Synthesis
Introduction: The Strategic Role of TIPDSCl₂ in Complex Molecule Synthesis
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, commonly abbreviated as TIPDSCl₂, is a versatile organosilicon compound with a distinct role in modern synthetic chemistry.[1] It is a bifunctional silylating agent primarily utilized for the simultaneous protection of two hydroxyl groups, particularly in 1,2- and 1,3-diol systems.[2] Its bulky isopropyl substituents confer significant steric hindrance, which is the cornerstone of its high selectivity and the stability of the resulting protected adducts. This guide provides an in-depth examination of its physical properties, reactivity, and practical applications, with a focus on its use as a strategic protecting group for researchers in nucleoside chemistry, carbohydrate synthesis, and natural product development.[1][3][4][5]
The core utility of TIPDSCl₂ lies in its ability to form a cyclic silyl ether, effectively bridging two hydroxyl functions within a single molecule. This is particularly valuable in the synthesis of ribonucleosides, where it selectively protects the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl available for further chemical manipulation.[2][3][4] The reagent's design is predicated on the differential reactivity of silyl chlorides, where the initial reaction with a sterically accessible primary alcohol is significantly faster than with a more hindered secondary alcohol, leading to a subsequent intramolecular cyclization.[1][5]
Physicochemical and Spectroscopic Profile
The physical properties of TIPDSCl₂ are critical for its handling, reaction setup, and purification. It is a colorless to pale yellow liquid that is sensitive to moisture, a common characteristic of chlorosilanes.[1][6][7]
Key Physical Properties
A summary of the essential physical and chemical data for 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₈Cl₂OSi₂ | [6][7][8] |
| Molecular Weight | 315.43 g/mol | [2][7] |
| CAS Number | 69304-37-6 | [2][6] |
| Appearance | Clear, colorless to pale yellow liquid | [6][7] |
| Density | 0.986 g/mL at 25 °C | [1] |
| Boiling Point | 70 °C at 0.5 mmHg[1] 120 °C at 15.0 mmHg[8] 90 °C at 2 mmHg | [1][8] |
| Refractive Index (n20/D) | 1.4525 - 1.4575 | [6][9] |
| Flash Point | 76 °C (168.8 °F) | [8][10] |
| Solubility | Miscible with DMF, hexane, ethyl acetate, chloroform, dichloromethane, benzene, and ether.[1] | [1][3] |
Structural & Spectroscopic Identifiers
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SMILES String: CC(C)(O(C(C)C)C(C)C)C(C)C[6]
-
InChI Key: DDYAZDRFUVZBMM-UHFFFAOYSA-N[6]
-
Spectroscopic Confirmation: Identity and purity are typically confirmed by Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR), with Gas Chromatography (GC) used to determine assay purity, which is commonly ≥95-97%.[6][11]
The Mechanism and Application of Diol Protection
The primary application of TIPDSCl₂ is the formation of a cyclic 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) protecting group. This strategy is exceptionally effective for polyhydroxy compounds like nucleosides and carbohydrates.[3][5]
Causality of Reaction Selectivity
The selectivity of the protection reaction is driven by kinetics. The silicon-chlorine bond is highly reactive towards nucleophilic attack by a hydroxyl group. The bulky isopropyl groups sterically hinder the silicon atom, making it preferentially react with a less hindered primary hydroxyl group (e.g., the 5'-OH of a ribonucleoside) over a more hindered secondary one (the 2'- or 3'-OH). Following this initial, rapid silylation, the resulting intermediate undergoes a slower, intramolecular reaction with a nearby secondary hydroxyl group (the 3'-OH) to form the thermodynamically stable five- or six-membered cyclic silyl ether.[1][5]
Caption: Logical flow of the TIPDS diol protection mechanism.
Experimental Protocol: Protection of Uridine
This protocol is a self-validating system, adapted from established procedures, for the protection of the 3' and 5' hydroxyl groups of uridine.[12] The successful formation of the product can be readily verified by TLC and standard spectroscopic methods.
Materials
-
Uridine
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)
-
Anhydrous Pyridine
-
Ethyl Acetate
-
0.05 M HCl (aq)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane:Methanol mixture)
Step-by-Step Methodology
-
Reaction Setup: To a solution of Uridine (1.0 g, 4.10 mmol) in anhydrous pyridine (13.7 mL) at room temperature, add TIPDSCl₂ (1.42 g, 4.50 mmol, ~1.1 eq) dropwise with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Add ethyl acetate (10 mL) to the reaction mixture. Sequentially wash the organic layer with 0.05 M HCl (10 mL), deionized water (10 mL), and finally brine (10 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane:methanol = 10:1) to afford the pure 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine as a white solid.[12]
Caption: Experimental workflow for the protection of uridine using TIPDSCl₂.
Synthesis, Stability, and Safe Handling
Synthesis
TIPDSCl₂ can be synthesized via several routes. A common laboratory preparation involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride (CCl₄) in the presence of a catalytic amount of palladium chloride (PdCl₂).[1][13] An alternative method starts from trichlorosilane, which is treated sequentially with isopropyl magnesium chloride (i-PrMgCl), water, and then acetyl chloride.[1][13]
Stability and Reactivity
-
Moisture Sensitivity: TIPDSCl₂ is moisture-sensitive and will readily hydrolyze upon contact with water, releasing hydrochloric acid.[1][10] All reactions and handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Incompatibilities: It is incompatible with strong oxidizing agents and water.[3]
-
Storage: The reagent should be stored in a cool, dark, and well-ventilated place under an inert gas in its original, tightly sealed container.[10] Corrosive-resistant containers are recommended.
Safety and Handling
-
Corrosivity: TIPDSCl₂ is corrosive and causes severe skin burns and eye damage.[5][12] Inhalation can lead to corrosive damage to the respiratory tract.[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Spills: Absorb spills with an inert material to prevent damage.
Conclusion
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a powerful and selective reagent for the protection of diols, indispensable in the multi-step synthesis of complex molecules like oligonucleotides and carbohydrates. A thorough understanding of its physical properties, reactivity, and handling requirements is paramount for its safe and effective use. The steric bulk of its isopropyl groups provides a predictable kinetic selectivity that researchers can leverage to simplify complex synthetic routes, underscoring its authoritative place in the toolbox of modern organic chemistry.
References
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1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane . Hubei Co-Formula Material Tech Co.,Ltd. [Link]
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1,3-Dichlorotetraisopropyldisiloxane | C12H28Cl2OSi2 . PubChem. [Link]
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane . Oakwood Chemical. [Link]
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